Bromomethanesulfonyl chloride
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Overview
Description
Bromomethanesulfonyl chloride is an organosulfur compound with the molecular formula CH₂BrClO₂S and a molecular weight of 193.45 g/mol . It is a colorless liquid characterized by a strong odor and is extensively used in organic synthesis, pharmaceuticals, and biochemistry . This compound serves as a valuable reagent for synthesizing various compounds, notably heterocycles, and can act as a catalyst in select reactions .
Preparation Methods
Bromomethanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of sym-trithiane with bromine in water . The reaction is carried out at around 40°C, and the resulting mixture is extracted with methylene chloride. The organic extracts are then washed, dried, and concentrated to yield this compound as a light-yellow oil . Industrial production methods typically involve similar reaction conditions but on a larger scale to meet commercial demands .
Chemical Reactions Analysis
Bromomethanesulfonyl chloride undergoes various types of chemical reactions, including substitution and addition reactions. It reacts with electron-rich molecules to form bromomethanesulfonate esters . Common reagents used in these reactions include methylene chloride and triethylamine . Major products formed from these reactions include α,β′-dibromo sulfones, which can undergo further transformations such as dehydrobromination and desulfonation to yield conjugated dienes .
Scientific Research Applications
Bromomethanesulfonyl chloride is extensively employed in scientific research, particularly within organic synthesis, pharmaceuticals, and biochemistry . It serves as an electrophilic reagent, demonstrating a strong attraction to electron-rich molecules, and its nucleophilic properties enable it to react with electron-deficient molecules . This compound is used in the synthesis of various heterocycles and as an intermediate in the production of certain drugs and chemicals . Additionally, it plays a crucial role in proteomics research and the development of new pharmaceuticals .
Mechanism of Action
The mechanism of action of bromomethanesulfonyl chloride involves its electrophilic and nucleophilic properties. As an electrophilic reagent, it reacts with electron-rich molecules to form covalent bonds, resulting in the creation of bromomethanesulfonate esters . These esters can participate in further reactions, depending on the characteristics of the involved molecules . The compound’s ability to undergo substitution and addition reactions makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Bromomethanesulfonyl chloride can be compared with other halogen-substituted alkanesulfonyl halides, such as 2-bromoethanesulfonyl bromide and iodomethanesulfonyl bromide . These compounds share similar reactivity patterns, including addition to alkenes and subsequent transformations like dehydrobromination . this compound is unique in its specific applications and reaction conditions, making it a valuable reagent in various scientific research fields .
Properties
IUPAC Name |
bromomethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BrClO2S/c2-1-6(3,4)5/h1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHWCQPYCGWOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10099-08-8 |
Source
|
Record name | bromomethanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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